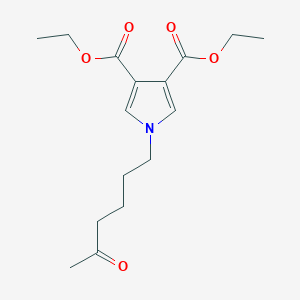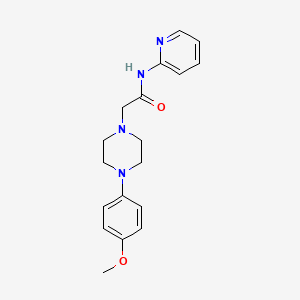
Cyclopentanol, 3,4-dibutyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, 3,4-dibutyl-1-methyl- is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with three alkyl groups: two butyl groups at positions 3 and 4, and a methyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanol, 3,4-dibutyl-1-methyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentanol with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of cyclopentanol, 3,4-dibutyl-1-methyl- may involve the catalytic hydrogenation of cyclopentene derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 3,4-dibutyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
Cyclopentanol, 3,4-dibutyl-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of cyclopentanol, 3,4-dibutyl-1-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol, 3,3-dimethyl-: Similar structure but with two methyl groups instead of butyl groups.
Cyclopentanol, 3-methyl-: Contains a single methyl group.
Cyclopentanol, 1-methyl-: Methyl group at position 1 without additional alkyl substitutions.
Propiedades
Número CAS |
850222-46-7 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
3,4-dibutyl-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H28O/c1-4-6-8-12-10-14(3,15)11-13(12)9-7-5-2/h12-13,15H,4-11H2,1-3H3 |
Clave InChI |
PTWYHRSIWNDYLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(CC1CCCC)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


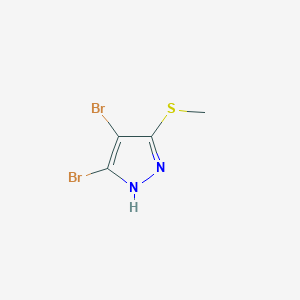
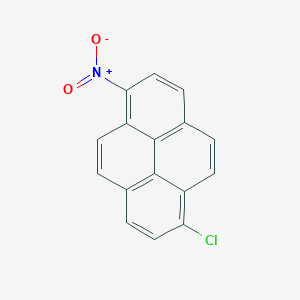
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
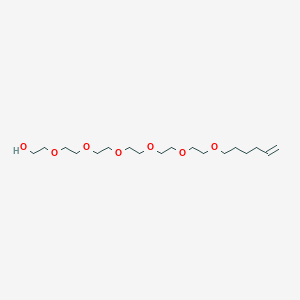
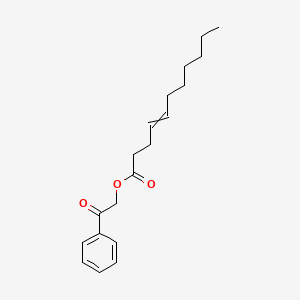
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
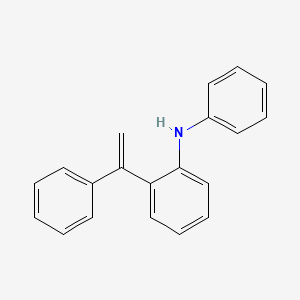
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
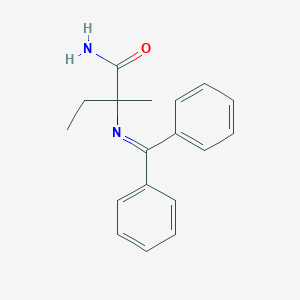
![[(1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluorohexyl)oxy]acetic acid](/img/structure/B14181913.png)
